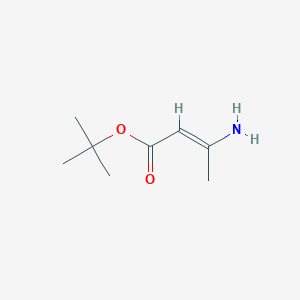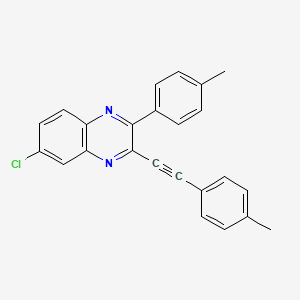
Lead(II) oxalate, Puratronic, 99.999% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is a high-purity chemical compound with the formula PbC₂O₄. It is a white, crystalline powder that is primarily used in research and industrial applications due to its high purity and specific properties. The compound is known for its excellent quality, making it suitable for various scientific studies and industrial processes.
Métodos De Preparación
Lead(II) oxalate can be synthesized through a metathesis reaction between lead(II) nitrate and sodium oxalate. The reaction is as follows:
Pb(NO3)2(aq)+Na2C2O4(aq)→PbC2O4(s)+2NaNO3(aq)
In this reaction, lead(II) nitrate and sodium oxalate are dissolved in water, and the resulting solution is mixed. Lead(II) oxalate precipitates out as a solid, which can then be filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Lead(II) oxalate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, lead(II) oxalate decomposes to form lead(II) oxide and carbon dioxide:
PbC2O4→PbO+CO2+CO
-
Oxidation and Reduction: : Lead(II) oxalate can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
-
Substitution Reactions: : Lead(II) oxalate can undergo substitution reactions with other compounds, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and in studies involving lead chemistry.
Materials Science: Lead(II) oxalate is used in the preparation of lead-based materials with specific properties.
Environmental Science: It is used in studies related to lead contamination and its effects on the environment.
Industrial Applications: The compound is used in the production of pigments, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of lead(II) oxalate involves its interaction with various molecular targets and pathways. In chemical reactions, lead(II) oxalate can act as a source of lead ions, which can participate in various chemical processes. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
Lead(II) oxalate can be compared with other lead compounds, such as:
Lead(II) Nitrate (Pb(NO₃)₂): A strong oxidizing agent used in various industrial applications.
Lead(II) Bromide (PbBr₂): Used in the field of antirust, pigments, and photography.
Lead(II) Oxide (PbO): Used in producing iridescent colors on brass and bronze, and as a pigment for rubber.
Lead(II) oxalate is unique due to its high purity and specific properties, making it suitable for high-precision scientific research and industrial applications.
Propiedades
Fórmula molecular |
C2H2O4Pb |
|---|---|
Peso molecular |
297 g/mol |
InChI |
InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clave InChI |
YMMJYHNUWCUICW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)




